Cas no 2533-89-3 (Pentanamide,N-(3,4-dichlorophenyl)-2-methyl-)

Pentanamide,N-(3,4-dichlorophenyl)-2-methyl- structure
2533-89-3 structure
Product Name:Pentanamide,N-(3,4-dichlorophenyl)-2-methyl-
CAS No:2533-89-3
MF:C12H15Cl2NO
MW:260.159601449966
CID:272472
PubChem ID:595317
Update Time:2025-04-19

Pentanamide,N-(3,4-dichlorophenyl)-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Pentanamide,N-(3,4-dichlorophenyl)-2-methyl-
    • N-(3,4-dichlorophenyl)hexanamide
    • Niagara 4562
    • Q27268948
    • AKOS021774797
    • 7WAZ49QYN0
    • N-(3,4-Dichlorophenyl)-2-methylpentanamide
    • 2533-89-3
    • Cambridge id 6171765
    • KARSIL [MI]
    • BRN 2972163
    • 3,4-Dichloranilid kyseliny .alpha.-methylvalerove
    • N-(3,4-Dichlorphenyl)-2-methylpentanamid
    • AKOS003282526
    • N-(3,4-Dichlorophenyl)-2-methylpentamide
    • KARSIL, (+/-)-
    • VUNCGGHZBFQRPB-UHFFFAOYSA-N
    • KARSIL
    • alpha-Methylvaleric acid, 3,4-dichloroanilide
    • .alpha.-Methylvaleric acid, 3,4-dichloroanilide
    • 3',4'-Dichloro-2-Methylvaleranilide
    • 3,4-Dichloranilid kyseliny alpha-methylvalerove [Czech]
    • Pentanamide, N-(3,4-dichlorophenyl)-2-methyl-
    • NIAGARA-4562
    • SCHEMBL4747117
    • UNII-7WAZ49QYN0
    • N-(3, 4-dichlorophenyl)-2-methylpentanamide
    • Valeranilide, 3',4'-dichloro-2-methyl-
    • DTXSID40871872
    • (+/-)-KARSIL
    • 3,4-Dichloranilid kyseliny alpha-methylvalerove
    • Erlujixiancaoan
    • Inchi: 1S/C12H15Cl2NO/c1-3-4-8(2)12(16)15-9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16)
    • InChI Key: VUNCGGHZBFQRPB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC(C(C)CCC)=O)Cl

Computed Properties

  • Exact Mass: 259.05325
  • Monoisotopic Mass: 259.05307
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Density: 1.222
  • Melting Point: 106-107°
  • Boiling Point: 395.8°Cat760mmHg
  • Flash Point: 193.2°C
  • Refractive Index: 1.559
  • PSA: 29.1

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